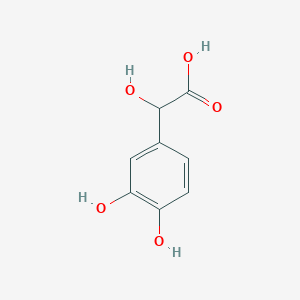

Ácido 3,4-dihidroximandelato

Descripción general

Descripción

3,4-Dihydroxymandelic acid (3,4-DHM) is a naturally occurring organic compound that is found in the human body and has a wide range of applications in scientific research. It is a metabolite of the neurotransmitter dopamine, and is a key intermediate in the synthesis of several other compounds. Due to its unique properties, 3,4-DHM is an important tool for researchers in biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Propiedades antioxidantes

Se ha encontrado que el ácido 3,4-dihidroximandelato tiene fuertes propiedades antioxidantes . Se ha demostrado que muestra las mejores propiedades antioxidantes entre el ácido mandélico y sus derivados . La capacidad antioxidante de estos compuestos se determina mediante DPPH, FRAP, CUPRAC y ABTS . El ácido 3,4-dihidroximandelato presentó el mayor potencial de reducción en los ensayos FRAP y DPPH .

Actividad de eliminación de radicales

El metabolito de la noradrenalina descarboxilada, el ácido 3,4-dihidroximandelato, muestra una actividad de eliminación de radicales 4 veces mayor en comparación con los antioxidantes estándar ácido ascórbico, tocoferol y hidroxitolueno butilado . También es un captador de radicales superóxido muy potente y muestra un valor de IC (50) 5 veces menor en comparación con el ácido ascórbico estándar .

Protección contra el estrés oxidativo

Se ha encontrado que el ácido 3,4-dihidroximandelato protege a los fibroblastos primarios humanos contra el estrés oxidativo inducido por H2O2 . Incluso a niveles bajos de 0,001 y 0,0005%, se ha demostrado que es eficaz .

Aplicación en la oxidación de lípidos

En la mayoría de los casos, el poder antioxidante del ácido 3,4-dihidroximandelato contra la oxidación de lípidos a granel determinada por la autooxidación acelerada de aceites es mucho mayor que el de los antioxidantes estándar . En aceite de soja y escualeno, una mezcla de ácido 3,4-dihidroximandelato y alfa-tocoferol muestra un efecto sinérgico

Mecanismo De Acción

Target of Action

3,4-Dihydroxymandelic acid (DHMA) is a metabolite of norepinephrine . It is known to interact with various targets in the body, primarily enzymes involved in the degradation of norepinephrine . These enzymes play a crucial role in the regulation of neurotransmitters, which are essential for various motor and mental functions .

Mode of Action

The interaction of DHMA with its targets results in various biochemical changes. For instance, it has been reported that DHMA can act as a chemoattractant for certain strains of E. coli, including the nonpathogenic E. coli RP437 strain and the pathogenic Enterohemorrhagic E. coli (EHEC) . This suggests that DHMA may influence the movement and behavior of these bacteria in the body.

Result of Action

The action of DHMA can result in various molecular and cellular effects. For instance, it has been reported that DHMA can induce the expression of virulence genes in EHEC and increase its attachment to intestinal epithelial cells . This suggests that DHMA may play a role in the pathogenesis of infections caused by this bacterium.

Action Environment

The action of DHMA can be influenced by various environmental factors. For example, the production of DHMA has been found to require the presence of the commensal microbiota . This suggests that the gut microbiota may play a role in regulating the levels of DHMA in the body. Furthermore, the action of DHMA may also be influenced by the pH and ionization status of its environment .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3,4-Dihydroxymandelic acid interacts with several enzymes and proteins. It is formed from norepinephrine via the intermediate norepinephrine aldehyde by the enzyme aldehyde dehydrogenase . It also interacts with the serine chemoreceptor Tsr .

Cellular Effects

3,4-Dihydroxymandelic acid has been found to have antioxidative and free radical scavenging activity . It can protect human primary fibroblasts from oxidative stress induced by H2O2 at levels of 0.001 and 0.0005% .

Molecular Mechanism

The molecular mechanism of 3,4-Dihydroxymandelic acid involves its binding interactions with biomolecules and changes in gene expression. It is a chemoattractant for enterohemorrhagic E. coli that induces the expression of virulence genes when used at a concentration of 50 µM .

Metabolic Pathways

3,4-Dihydroxymandelic acid is involved in the metabolic pathway of norepinephrine degradation . It is formed from norepinephrine via the intermediate norepinephrine aldehyde by the enzyme aldehyde dehydrogenase .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHMISIYKIHAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862411 | |

| Record name | (+/-)-3,4-Dihydroxymandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

775-01-9, 14883-87-5 | |

| Record name | (±)-3,4-Dihydroxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxymandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-3,4-Dihydroxyphenylglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014883875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-3,4-Dihydroxymandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3,4-dihydroxyphenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDP6VCX5T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

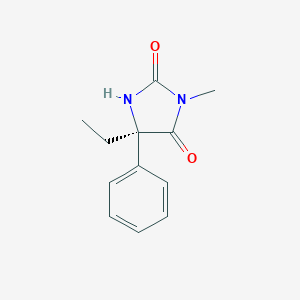

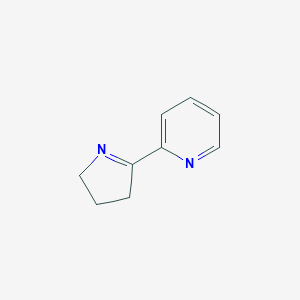

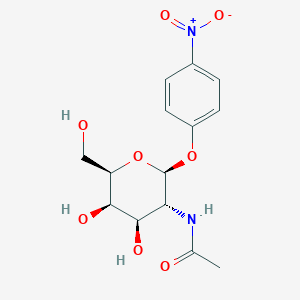

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenz[a,j]acridine](/img/structure/B14077.png)

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)

![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)